

# Technical Support Center: Overcoming Trifloxystrobin Resistance in Fungal Populations

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## Compound of Interest

Compound Name: Trifloxystrobin

Cat. No.: B1683241

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with **trifloxystrobin** and investigating resistance mechanisms in fungal populations.

## Frequently Asked Questions (FAQs)

Q1: My fungal isolates are showing reduced sensitivity to **trifloxystrobin**. What is the most common mechanism of resistance?

A1: The most prevalent mechanism of resistance to **trifloxystrobin** and other Quinone outside Inhibitor (QoI) fungicides is a target-site modification in the mitochondrial cytochrome b (CYTB) gene.<sup>[1][2][3]</sup> This typically involves a single nucleotide polymorphism (SNP) leading to an amino acid substitution that reduces the binding affinity of the fungicide to its target, the cytochrome bc1 enzyme complex.<sup>[1][4][5]</sup>

Q2: Which specific mutations in the CYTB gene are associated with **trifloxystrobin** resistance?

A2: Several key mutations have been identified:

- G143A: The substitution of glycine (G) to alanine (A) at codon 143 is the most common and confers a high level of resistance.<sup>[1][6][7][8][9]</sup>

- F129L: A change from phenylalanine (F) to leucine (L) at codon 129 can also confer resistance, although often at a lower level than G143A.[1][6]
- G137R: The substitution of glycine (G) to arginine (R) at position 137 has also been associated with QoI resistance.[1]

Q3: Are there any resistance mechanisms that are not related to the target site?

A3: Yes, non-target site resistance mechanisms have been reported, although they are generally considered to have a lesser impact than target-site mutations for QoI fungicides.[2][3][10][11][12][13] These can include:

- Increased activity of efflux pumps: Fungal cells may actively transport the fungicide out of the cell using ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters.[10][11][12][13]
- Alternative Oxidase (AOX) Pathway: Fungi can induce an alternative respiration pathway that bypasses the cytochrome bc1 complex, the target of **trifloxystrobin**. [1][4] This allows the fungus to continue respiration and ATP production even in the presence of the fungicide.

Q4: I have confirmed the G143A mutation in my isolates. Will other QoI fungicides still be effective?

A4: Generally, no. The G143A mutation confers cross-resistance to other strobilurin fungicides (QoI fungicides, FRAC Group 11) such as azoxystrobin, pyraclostrobin, and kresoxim-methyl. [14][15] If a pathogen is resistant to **trifloxystrobin** due to this mutation, it will likely be resistant to other fungicides in the same class.

Q5: How can I manage or overcome **trifloxystrobin** resistance in my experiments or in the field?

A5: Managing QoI resistance involves a multi-faceted approach:

- Alternate Modes of Action: Avoid consecutive use of fungicides from the same FRAC group. Rotate **trifloxystrobin** with fungicides that have different modes of action.[15][16][17][18][19][20]

- **Use of Mixtures:** Employ tank-mixes or pre-formulated products that combine **trifloxystrobin** with a fungicide from a different FRAC group.[\[15\]](#)[\[16\]](#)[\[18\]](#) This can delay the selection for resistant individuals.
- **Limit Applications:** Adhere to label recommendations regarding the maximum number of applications per season to reduce selection pressure.[\[17\]](#)[\[19\]](#)
- **Integrate Non-Chemical Controls:** Utilize cultural practices such as crop rotation, sanitation, and resistant varieties to reduce overall disease pressure.[\[17\]](#)[\[21\]](#)

## Troubleshooting Guides

Problem: My in vitro assays show a significant increase in the EC50 value for **trifloxystrobin** in my fungal isolates.

Possible Cause	Troubleshooting Step
Target-site mutation in CYTB	Sequence the CYTB gene to identify mutations such as G143A, F129L, or G137R.
Activation of Alternative Oxidase (AOX) pathway	Perform sensitivity assays in the presence of an AOX inhibitor, such as salicylhydroxamic acid (SHAM), to see if sensitivity to trifloxystrobin is restored.
Increased efflux pump activity	This is more complex to diagnose. Consider transcriptomic analysis to look for upregulation of ABC or MFS transporter genes.

Problem: I have detected the G143A mutation, but the level of resistance in my isolates varies.

Possible Cause	Troubleshooting Step
Heteroplasmy	The CYTB gene is located in the mitochondrial genome. The ratio of mutant to wild-type mitochondria (heteroplasmy) can influence the level of resistance. Quantitative methods like qPCR can be used to assess the proportion of the resistant allele.
Fitness Costs	The G143A mutation can sometimes be associated with a fitness cost, which may affect the growth or virulence of the fungal strain under certain conditions.[22][23][24][25][26] Compare the growth rate and sporulation of resistant and sensitive isolates in the absence of the fungicide.
Additional Resistance Mechanisms	The presence of other, minor resistance mechanisms could be contributing to the overall resistance phenotype.

## Quantitative Data Summary

The following table summarizes typical resistance levels associated with different mechanisms. Note that EC50 (Effective Concentration to inhibit 50% of growth) values are highly dependent on the fungal species and specific experimental conditions.

Resistance Mechanism	Mutation	Typical Resistance Factor (RF)*	EC50 Range for Trifloxystrobin (µg/mL)
Target-Site Modification	G143A in CYTB	High (>100)	81.56 - 337.71[6]
Target-Site Modification	F129L in CYTB	Low to Moderate (10-100)	Varies by species
Alternative Respiration	AOX pathway induction	Moderate	Varies, sensitivity restored with SHAM

\*Resistance Factor (RF) is calculated as the EC50 of the resistant isolate divided by the EC50 of a sensitive, wild-type isolate.

## Key Experimental Protocols

### Protocol 1: Determination of EC50 Values for Trifloxystrobin

Objective: To quantify the sensitivity of fungal isolates to **trifloxystrobin**.

Methodology:

- Prepare Fungicide Stock Solution: Dissolve **trifloxystrobin** in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
- Prepare Amended Media: Autoclave a suitable growth medium (e.g., Potato Dextrose Agar - PDA). As it cools, add the **trifloxystrobin** stock solution to achieve a range of final concentrations (e.g., 0, 0.01, 0.1, 1, 10, 100 µg/mL). Also include a solvent-only control.
- Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the fungal isolate onto the center of each amended plate.
- Incubation: Incubate the plates at the optimal growth temperature for the fungus in the dark.
- Data Collection: After a set incubation period (when the colony on the control plate has reached a significant size), measure two perpendicular diameters of the fungal colony on each plate.
- Analysis: Calculate the average diameter and determine the percentage of mycelial growth inhibition relative to the control. Plot the percentage of inhibition against the log of the fungicide concentration and use probit analysis to calculate the EC50 value.

### Protocol 2: Molecular Detection of the G143A Mutation in the CYTB Gene

Objective: To identify the presence of the G143A mutation, which is a primary indicator of Qol resistance.

#### Methodology:

- DNA Extraction: Extract total genomic DNA from the fungal mycelium using a commercial kit or a standard CTAB protocol.
- PCR Amplification: Amplify a fragment of the CYTB gene that includes codon 143 using specific primers.
- Sequencing or RFLP Analysis:
  - Sequencing (Recommended): Send the purified PCR product for Sanger sequencing. Align the resulting sequence with a wild-type reference sequence to identify any mutations at codon 143 (GGT changing to GCT).
  - PCR-RFLP (Restriction Fragment Length Polymorphism): The G143A mutation can create or abolish a restriction site for a specific enzyme (e.g., Fnu4HI or SmaI). Digest the PCR product with the appropriate restriction enzyme. The resulting banding pattern on an agarose gel will differ between wild-type and resistant isolates.

## Protocol 3: Assessing the Role of the Alternative Oxidase (AOX) Pathway

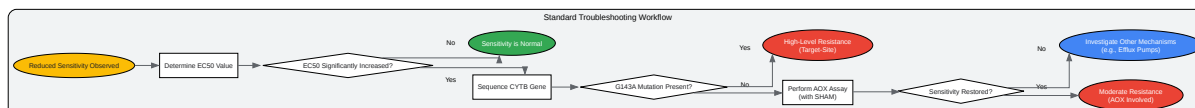
Objective: To determine if the AOX pathway contributes to reduced **trifloxystrobin** sensitivity.

#### Methodology:

- Follow Protocol 1 (EC50 Determination): Prepare two sets of fungicide-amended media.
- Add AOX Inhibitor: To one set of the media, add a constant concentration of salicylhydroxamic acid (SHAM), a known inhibitor of the AOX pathway (e.g., 50 µg/mL).<sup>[6]</sup> The other set will not contain SHAM.
- Inoculation and Incubation: Proceed with inoculation and incubation as described in Protocol 1 for both sets of plates.
- Analysis: Calculate the EC50 values for **trifloxystrobin** in the presence and absence of SHAM. A significant decrease in the EC50 value in the presence of SHAM indicates that the

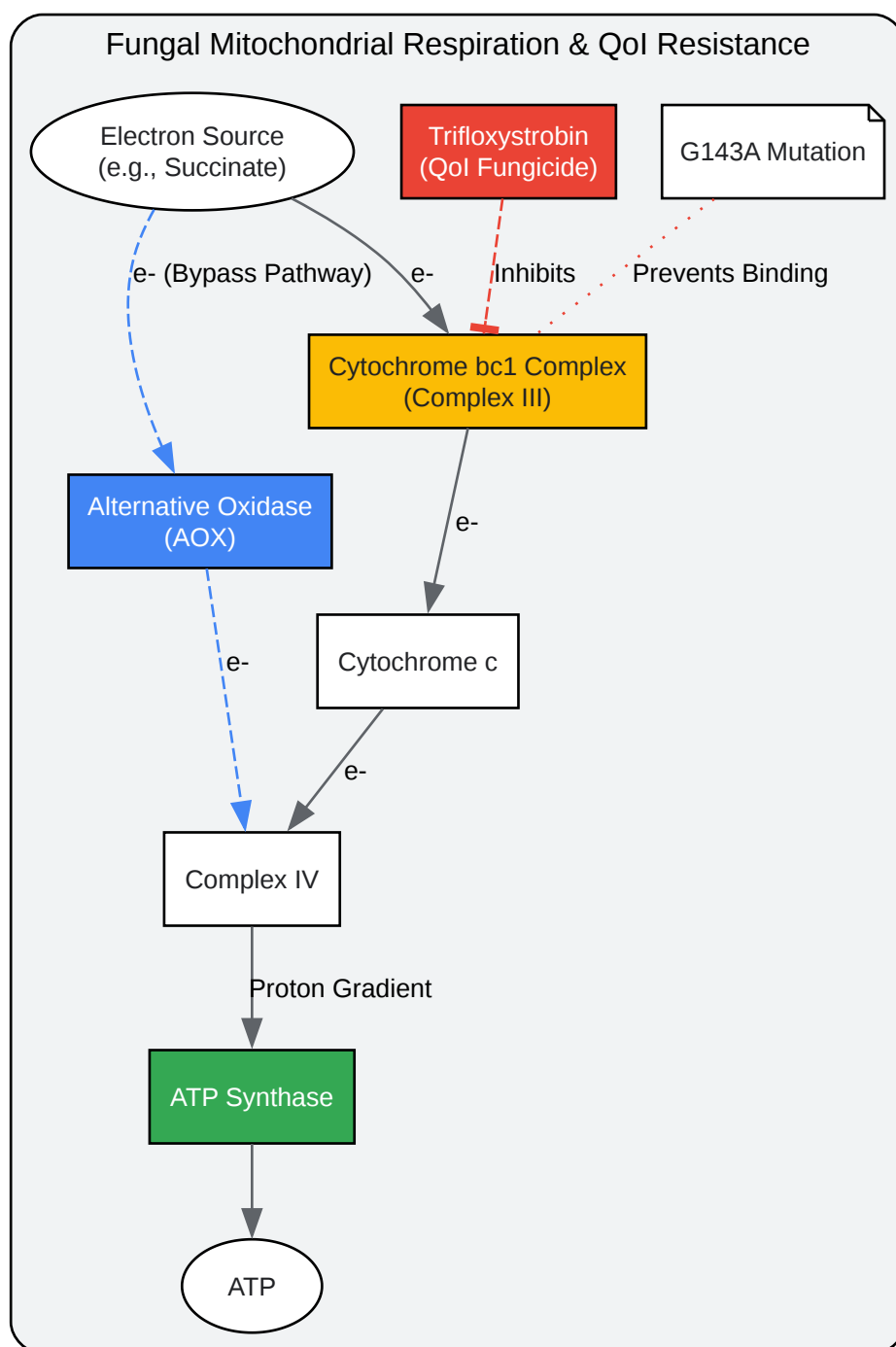
AOX pathway is contributing to the resistance.

## Visualizations



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Caption: Troubleshooting workflow for **trifloxystrobin** resistance.



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Caption: QoI fungicide mode of action and resistance pathways.



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